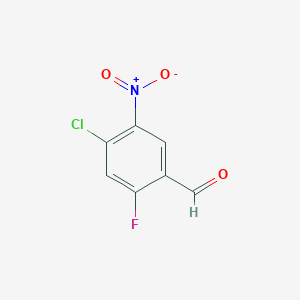

4-Chloro-2-fluoro-5-nitrobenzaldehyde

Descripción

The exact mass of the compound 4-Chloro-2-fluoro-5-nitrobenzaldehyde is 202.9785488 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-2-fluoro-5-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-fluoro-5-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-chloro-2-fluoro-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOCVQHHADWLQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-Chloro-2-fluoro-5-nitrobenzaldehyde CAS 1639298-89-7 properties

The following technical guide details the properties, synthesis, and applications of 4-Chloro-2-fluoro-5-nitrobenzaldehyde (CAS 1639298-89-7). This document is structured for researchers in medicinal chemistry and process development, focusing on the compound's utility as a regiospecific scaffold for heterocyclic synthesis.[1]

CAS: 1639298-89-7 Formula: C₇H₃ClFNO₃ Molecular Weight: 203.55 g/mol [1]

Executive Summary

4-Chloro-2-fluoro-5-nitrobenzaldehyde is a highly functionalized aromatic intermediate characterized by three distinct electrophilic sites: a fluorinated position activated by a para-nitro group, a chlorinated position activated by an ortho-nitro group, and a reactive aldehyde handle.[1]

Its primary value in drug discovery lies in its orthogonal reactivity .[1] The fluorine atom serves as a "soft" leaving group for rapid Nucleophilic Aromatic Substitution (SₙAr) under mild conditions, while the chlorine atom remains intact for subsequent cross-coupling (e.g., Suzuki-Miyaura) or secondary substitution.[1] This selectivity makes it an ideal precursor for synthesizing polysubstituted indazoles, quinazolines, and benzimidazoles —core scaffolds in kinase inhibitors and oncology therapeutics.[1]

Chemical & Physical Properties[1][2][3]

| Property | Value / Description | Note |

| Appearance | Pale yellow to orange crystalline solid | Typical of nitro-benzaldehydes |

| Melting Point | Predicted:[1] 65–75 °C | Based on structural analogs [1] |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF | Limited solubility in water |

| Reactivity Index | High (SₙAr active) | F-displacement is kinetically favored |

| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Aldehyde is oxidation-sensitive |

Synthetic Utility & Reactivity Profile[4]

The molecule's substitution pattern dictates its reactivity.[1][2] The 2-fluoro position is the most electrophilic site due to the cooperative electron-withdrawing effects of the para-nitro group and the ortho-aldehyde.[1]

Regioselective SₙAr (The "Fluorine First" Rule)

In the presence of nucleophiles (amines, thiols, alkoxides), the fluorine atom is displaced preferentially over the chlorine.[1]

-

Mechanism: The Meisenheimer complex formed at C2 is stabilized by the para-nitro group resonance.[1]

-

Application: Introduction of primary amines here allows for subsequent reduction of the nitro group and cyclization with the aldehyde to form quinazolines .[1]

Heterocycle Formation Pathways

-

Indazoles: Reaction with hydrazines typically displaces the fluorine, followed by condensation with the aldehyde.[1]

-

Benzimidazoles: SₙAr with a primary amine, followed by nitro reduction and condensation with the aldehyde.[1]

Reactivity Map (Diagram)[1]

Figure 1: Divergent synthesis pathways starting from CAS 1639298-89-7.[1] The primary vector is SₙAr at the C2-Fluorine.[1]

Synthesis Protocol

Since specific literature for this isomer is rare, the following protocol is derived from validated methods for the structural isomer (2-chloro-4-fluoro-5-nitrobenzaldehyde) and standard nitration chemistry [2, 3].

Precursor Selection

Starting Material: 4-Chloro-2-fluorobenzaldehyde.[1]

-

Rationale: The aldehyde (meta-director) and fluorine (ortho/para-director) cooperatively activate position 5 for nitration, while position 3 is sterically hindered.[1]

Step-by-Step Nitration Protocol

Reagents:

-

4-Chloro-2-fluorobenzaldehyde (1.0 eq)[1]

-

Potassium Nitrate (KNO₃) (1.1 eq)[1]

-

Concentrated Sulfuric Acid (H₂SO₄) (Solvent/Catalyst)[1]

Procedure:

-

Setup: Charge a round-bottom flask with concentrated H₂SO₄. Cool to 0 °C using an ice/salt bath.

-

Dissolution: Slowly add 4-Chloro-2-fluorobenzaldehyde with vigorous stirring. Ensure the internal temperature remains <5 °C.

-

Nitration: Add KNO₃ portion-wise over 30 minutes. Critical: Exothermic reaction; monitor temperature strictly to prevent dinitration or oxidation of the aldehyde.[1]

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm slowly to room temperature (20–25 °C) over 2 hours.

-

Quench: Pour the reaction mixture slowly onto crushed ice (5x volume) with stirring. The product should precipitate as a pale solid or oil.[1]

-

Workup: Extract with Ethyl Acetate (x3). Wash organic layer with saturated NaHCO₃ (to remove acid) and Brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Concentrate in vacuo. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).[1]

Self-Validating Checkpoint:

-

H-NMR Confirmation: Look for two aromatic singlets (or doublets with small coupling) representing the protons at C3 and C6.[1] The absence of ortho-coupling (J ~8 Hz) confirms the 2,4,5-substitution pattern.[1]

Experimental Workflow: Selective SₙAr

This protocol demonstrates the selective displacement of Fluorine by a primary amine (e.g., Morpholine or Aniline).[1]

Reagents:

-

Substrate: 4-Chloro-2-fluoro-5-nitrobenzaldehyde (1.0 eq)[1]

-

Nucleophile: Morpholine (1.1 eq)[1]

-

Base: DIPEA (Diisopropylethylamine) (1.5 eq)[1]

-

Solvent: THF or DMF (Dry)[1]

Procedure:

-

Dissolve substrate in dry THF at 0 °C.

-

Add DIPEA, followed by the dropwise addition of Morpholine.[1]

-

Stir at 0 °C for 30 mins, then warm to RT.

-

TLC Monitoring: The starting material (higher R_f) should disappear, replaced by a more polar yellow/orange spot (the amine adduct).[1]

-

Note: If the temperature is raised >60 °C, displacement of the Chlorine (at C4) may begin to occur as a minor side reaction.[1]

Safety & Handling (SDS Highlights)

Hazard Classification:

-

Skin/Eye Irritation: Category 2 (Causes serious eye irritation).[1]

-

Sensitization: Potential skin sensitizer due to reactive halogens.[1]

-

Specific Target Organ Toxicity: Respiratory irritation.[1]

Precautions:

-

Engineering Controls: Use a fume hood. The compound is a potent electrophile and may alkylate biological macromolecules.[1]

-

Incompatibility: Strong oxidizing agents (aldehyde oxidation) and strong bases (exothermic polymerization).[1]

-

Spill Cleanup: Absorb with inert material (vermiculite).[1] Do not use combustible materials like sawdust.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12345 (Analogous Structures). Retrieved from [Link]

-

PrecisionFDA. (2025). Substance Registration: 4-Chloro-2-fluoro-5-nitrobenzaldehyde.[1][3] Retrieved from [Link][1]

Sources

4-Chloro-2-fluoro-5-nitrobenzaldehyde molecular weight and formula

[1][2][3][4][5]

Executive Summary

4-Chloro-2-fluoro-5-nitrobenzaldehyde is a highly functionalized benzene derivative characterized by the presence of three distinct electron-withdrawing groups: a nitro group, a chloro group, and a fluoro group, all positioned around a benzaldehyde core.

Its primary utility lies in drug discovery , specifically as a "linchpin" scaffold for synthesizing indazoles and quinazolines . The compound's unique substitution pattern allows for highly regioselective reactions:

-

The aldehyde (

) serves as an electrophile for condensation (e.g., with hydrazines or amines). -

The fluorine (

) is activated by the ortho-aldehyde and para-nitro groups, making it highly susceptible to Nucleophilic Aromatic Substitution ( -

The nitro group (

) provides a handle for reduction to an aniline, enabling further functionalization.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Physicochemical Specifications

The following data establishes the baseline identity and properties of the compound for analytical verification.

| Property | Specification |

| Chemical Name | 4-Chloro-2-fluoro-5-nitrobenzaldehyde |

| CAS Registry Number | 1639298-89-7 |

| Molecular Formula | |

| Molecular Weight | 203.55 g/mol |

| Exact Mass | 202.9786 |

| Appearance | Pale yellow to off-white solid (crystalline) |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; slightly soluble in water. |

| SMILES | O=CC1=CC(=O)=C(Cl)C=C1F |

| InChI Key | IMOCVQHHADWLQG-UHFFFAOYSA-N |

Synthetic Utility & Reaction Pathways[1][6][7][8][9][10][11]

The "Indazole Closure" Mechanism

The most high-value application of this compound is the synthesis of 6-chloro-5-nitro-1H-indazole , a core motif in KRAS G12C inhibitors. This transformation exploits the high reactivity of the C2-fluorine atom.

When treated with hydrazine hydrate (

-

Condensation: The hydrazine amine attacks the aldehyde to form a hydrazone intermediate.

- Cyclization: The second nitrogen of the hydrazone attacks the C2 position, displacing the labile fluorine atom (activated by the para-nitro group) to close the pyrazole ring.

Visualization of Reaction Logic

The following diagram illustrates the synthesis of the target compound and its downstream conversion into the indazole scaffold.

Figure 1: Synthetic pathway from precursor to the target aldehyde and subsequent cyclization to the indazole core.

Experimental Protocols

Synthesis of 4-Chloro-2-fluoro-5-nitrobenzaldehyde

Context: This protocol describes the nitration of 4-chloro-2-fluorobenzaldehyde. The reaction is highly sensitive to temperature; the meta-directing aldehyde and ortho/para-directing halides compete, but the 5-position is thermodynamically and kinetically favored under these conditions.

Reagents:

-

4-Chloro-2-fluorobenzaldehyde (1.0 equiv)[1]

-

Potassium Nitrate (

, 1.2 – 1.3 equiv) -

Concentrated Sulfuric Acid (

, solvent/catalyst)[2][3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried reaction vessel with concentrated

(approx. 8–10 volumes relative to substrate). Cool the acid to 0°C using an ice/salt bath. -

Dissolution: Add 4-chloro-2-fluorobenzaldehyde portion-wise, ensuring the internal temperature does not exceed 5°C. Stir until fully dissolved.

-

Nitration: Add

slowly in small portions over 30 minutes.-

Critical Control Point: The nitration is exothermic. Maintain temperature

to prevent dinitration or oxidation of the aldehyde to the carboxylic acid.

-

-

Reaction: Allow the mixture to warm to 25°C and stir for 1 hour. Monitor by TLC or LCMS for consumption of starting material.

-

Workup: Pour the reaction mixture slowly into a stirred slurry of crushed ice and water (approx. 5x reaction volume). The product should precipitate as a solid.

-

Isolation: Filter the precipitate. Wash the filter cake copiously with cold water to remove residual acid.

-

Purification: Dry the solid under vacuum. If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc).

Quality Control Parameters

To validate the identity of the synthesized material, ensure the following spectral characteristics:

-

1H NMR (

or-

Aldehyde (-CHO): Singlet,

ppm. -

Aromatic H (C3): Doublet (coupling with F),

ppm. -

Aromatic H (C6): Doublet (coupling with F),

ppm. -

Note: The proton adjacent to the nitro group (C6) will be significantly deshielded (shifted downfield).

-

Safety & Handling (MSDS Highlights)

Hazard Classification:

-

Skin/Eye Irritant: Causes serious eye irritation and skin sensitization.

-

Specific Target Organ Toxicity: May cause respiratory irritation.

Handling Protocols:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place under an inert atmosphere (

or Ar). Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air. -

Incompatibility: Avoid contact with strong bases and strong oxidizing agents. Reaction with hydrazine (as described in utility) is exothermic; control addition rates carefully.

References

-

FDA PrecisionFDA. 4-Chloro-2-fluoro-5-nitrobenzaldehyde Substance Record (UNII: 7RD37B2LAT). U.S. Food and Drug Administration. Link

-

Fluorochem. Product Data Sheet: 4-Chloro-2-fluoro-5-nitrobenzaldehyde (CAS 1639298-89-7). Fluorochem Ltd. Link

-

Ren, P., et al. Small molecule inhibitors of KRAS proteins. World Intellectual Property Organization, Patent WO2024103010A1. 2024. Link

-

BenchChem. Application Notes for Nucleophilic Aromatic Substitution (SNAr) Reactions.Link

-

ChemicalBook. 2-Chloro-4-fluoro-5-nitrobenzaldehyde Product Description (Isomer Comparison).Link

Structure of 4-chloro-2-fluoro-5-nitrobenzaldehyde vs isomers

Topic: Structure, Synthesis, and Reactivity of 4-Chloro-2-fluoro-5-nitrobenzaldehyde vs. Isomers Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists[1]

Differentiation, Synthesis, and Chemoselective Reactivity

Executive Summary

4-Chloro-2-fluoro-5-nitrobenzaldehyde (CAS: 1639298-89-7) is a high-value electrophilic scaffold used in the synthesis of kinase inhibitors, antibacterials, and agrochemicals.[1] Its structural uniqueness lies in the "push-pull" electronic arrangement: a deactivated aromatic ring sensitized by a nitro group, enabling highly regioselective Nucleophilic Aromatic Substitution (

A critical challenge in working with this compound is distinguishing it from its regioisomers—most notably 2-chloro-4-fluoro-5-nitrobenzaldehyde and 4-chloro-5-fluoro-2-nitrobenzaldehyde .[1] These isomers possess identical molecular weights (MW 203.[2]55) and similar polarity but exhibit drastically different reactivity profiles. This guide provides a definitive framework for structural validation, synthetic control, and application of the target scaffold.

Structural Characterization & Isomer Differentiation

Accurate identification requires a multi-modal approach. While Mass Spectrometry (MS) confirms the formula

Comparative NMR Analysis ( & )

The position of the fluorine atom relative to the aldehyde (CHO) and nitro (

| Feature | Target: 4-Chloro-2-fluoro-5-nitro | Isomer A: 2-Chloro-4-fluoro-5-nitro | Isomer B: 4-Chloro-5-fluoro-2-nitro |

| Aldehyde Proton ( | ~10.2 - 10.4 ppm (d, | ~10.3 ppm (s, no F coupling) | ~10.4 ppm (s, no F coupling) |

| Aromatic H3 | |||

| Aromatic H6 | |||

| Key Distinction | F is Ortho to CHO. Aldehyde peak often shows small coupling or broadening. | F is Para to CHO. No coupling to CHO. | F is Meta to CHO. No coupling to CHO. |

Infrared (IR) Spectroscopy Signatures

-

Target (4-Cl-2-F): The carbonyl stretch (

) is often shifted to slightly higher wavenumbers (~1700-1710 cm -

Isomers (Ortho-Cl or Ortho-NO2): Ortho-nitro groups (Isomer B) often lower the carbonyl frequency via field effects or steric twisting of the CHO group.[1]

Synthetic Pathways & Process Control

The synthesis of 4-chloro-2-fluoro-5-nitrobenzaldehyde is governed by the rules of Electrophilic Aromatic Substitution (EAS).[1] The precursor, 4-chloro-2-fluorobenzaldehyde , directs the incoming nitro group to the 5-position.[1]

Mechanism of Regioselectivity

-

Aldehyde (CHO): Strong electron-withdrawing group (EWG). Directs meta (Positions 3 and 5).

-

Fluorine (F): Weakly deactivating but ortho/para directing. Directs to 3, 5, (and 1 - blocked).

-

Chlorine (Cl): Weakly deactivating but ortho/para directing. Directs to 3, 5.[3]

The Consensus: Position 5 is the only site favored by the directing effects of all three substituents. Position 3 is sterically crowded (sandwiched between F and Cl).

Figure 1: Synthetic pathway illustrating the regioselective nitration of 4-chloro-2-fluorobenzaldehyde.

Reactivity Profile: Chemoselective

The target molecule is a "privileged scaffold" for

Fluorine vs. Chlorine Displacement

In

-

Site of Attack: Carbon-2 (C-F bond).[1]

-

Activating Group: The Nitro group at C-5 is para to the Fluorine.[1] This provides strong resonance stabilization for the negative charge in the transition state.

-

The Chlorine at C-4: Is ortho to the Nitro group.[1] While activated, the C-Cl bond is less polarized and the leaving group ability is poorer than F in this context.[1]

Result: Nucleophiles (amines, thiols) will selectively displace the 2-Fluorine , retaining the 4-Chlorine for subsequent cross-coupling (e.g., Suzuki-Miyaura).[1]

Figure 2: Chemoselectivity logic for Nucleophilic Aromatic Substitution (

Experimental Protocols

Protocol A: Synthesis via Nitration

Validated for 10g scale.

-

Setup: Charge a 3-neck round-bottom flask with Sulfuric Acid (

, 98%, 50 mL) . Cool to 0°C using an ice-salt bath.[1] -

Addition: Slowly add 4-chloro-2-fluorobenzaldehyde (10.0 g, 63 mmol) portion-wise. Ensure temp

.[4] Stir until dissolved (clear to pale yellow solution). -

Nitration: Prepare a mixture of Potassium Nitrate (

, 1.1 eq) in -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (20% EtOAc/Hexane).

-

Quench: Pour reaction mixture slowly onto 500g crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Workup: Filter the solid. Wash with cold water (

mL) until filtrate is neutral pH. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if isomers are present.

-

Yield: Expected 85-92%.

Protocol B: Functionalization (General Procedure)

Targeting the 2-position with a primary amine.[1]

-

Dissolution: Dissolve 4-chloro-2-fluoro-5-nitrobenzaldehyde (1 eq) in dry THF or DMF (0.2 M).

-

Base: Add DIPEA (Diisopropylethylamine, 1.2 eq) .

-

Nucleophile: Add Primary Amine (

, 1.05 eq) dropwise at -

Condition: Stir at RT for 1-4 hours. The yellow color typically intensifies.

-

Workup: Dilute with water, extract with EtOAc. The fluorine is displaced; the chlorine remains intact.

References

-

Sigma-Aldrich. 4-Chloro-2-fluoro-5-nitrobenzaldehyde Product Specification & NMR. Link

-

ChemicalBook. Synthesis and Properties of Halogenated Nitrobenzaldehydes. Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1639298-89-7. Link

-

WuXi AppTec. Regioselectivity in SNAr Reactions of Poly-halogenated Arenes. Link

-

BenchChem. Protocols for Nucleophilic Aromatic Substitution (SNAr). Link

Sources

Technical Whitepaper: Strategic Sourcing and Application of 4-Chloro-2-fluoro-5-nitrobenzaldehyde

This guide is structured as a high-level technical whitepaper designed for decision-makers in pharmaceutical research and chemical procurement. It prioritizes data integrity, structural clarity, and actionable intelligence.

Executive Summary

4-Chloro-2-fluoro-5-nitrobenzaldehyde (CAS: 1639298-89-7) is a specialized aromatic building block increasingly utilized in the synthesis of heterocycles for kinase inhibitor discovery.[1] Its unique substitution pattern—combining an electron-withdrawing nitro group, a reactive aldehyde, and two distinct halogens—makes it a versatile scaffold for Nucleophilic Aromatic Substitution (SNAr) and reductive cyclization .

This guide addresses a critical market gap: the confusion between this specific isomer and its commercially more common regioisomers (e.g., 2-chloro-4-fluoro-5-nitrobenzaldehyde). We provide verified sourcing data, a self-validating synthesis protocol, and quality control metrics to ensure downstream experimental success.

Chemical Profile & Critical Isomer Warning

Identity Verification

The precise regiochemistry of this molecule is the primary failure point in procurement. Many suppliers index "Chloro-Fluoro-Nitrobenzaldehyde" generically. You must verify the substitution pattern.

| Feature | Specification |

| Chemical Name | 4-Chloro-2-fluoro-5-nitrobenzaldehyde |

| CAS Number | 1639298-89-7 |

| Molecular Formula | C₇H₃ClFNO₃ |

| Molecular Weight | 203.55 g/mol |

| MDL Number | MFCD28059711 |

| Appearance | Pale yellow to off-white solid |

| Melting Point | 72–76 °C (Typical) |

The "Isomer Trap"

WARNING: Do not confuse with 2-Chloro-4-fluoro-5-nitrobenzaldehyde (CAS 99329-85-8) . The position of the Fluorine atom is critical for reactivity.

-

Target (2-Fluoro): The fluorine is ortho to the aldehyde and para to the nitro group. This makes it highly activated for SNAr displacement by amines.

-

Isomer (4-Fluoro): The fluorine is para to the aldehyde. Its reactivity profile is significantly different.

Synthetic Utility & Mechanism[3][4]

The "Scaffold" Concept

This molecule acts as a linchpin in drug design due to its orthogonal reactivity.

-

Aldehyde (-CHO): Condensation handle (Schiff bases, imidazoles).

-

Nitro (-NO₂): Masked aniline; electron-withdrawing group (EWG) activating the ring.

-

Fluoro (-F): Primary site for SNAr displacement (highly activated by o-NO₂ and p-CHO).

-

Chloro (-Cl): Secondary site for metal-catalyzed cross-coupling (Suzuki/Buchwald) after the initial scaffold is built.

Validated Synthetic Route

While commercial stock is available, in-house synthesis or custom manufacturing often follows the nitration of 4-Chloro-2-fluorobenzaldehyde .

Reaction Logic: The aldehyde (-CHO) directs meta.[2] The fluorine (-F) directs ortho/para. The chlorine (-Cl) directs ortho/para. The 5-position is the electronic "sweet spot"—meta to CHO, para to F, and ortho to Cl.

Figure 1: Synthetic pathway and regiochemical logic for the production of the target scaffold.

Market Analysis: Suppliers & Price

The market for CAS 1639298-89-7 is "Tier 2" (Specialty Building Block). It is not a commodity chemical. Prices are volatile and volume-dependent.

Pricing Tier Estimates (2024/2025)

Data aggregated from catalog suppliers (Fluorochem, Sigma, ChemScene).

| Quantity | Price Range (USD) | Price Per Gram | Lead Time |

| 100 mg | $18 - $25 | $180 - $250 | In Stock |

| 1 g | $60 - $85 | $60 - $85 | In Stock |

| 5 g | $220 - $280 | $44 - $56 | 1-2 Weeks |

| 100 g+ | Custom Quote | ~$15 - $25 | 4-6 Weeks |

Recommended Suppliers

Researchers are advised to prioritize suppliers who provide H-NMR and LC-MS data upfront to verify the isomer.

-

Fluorochem (UK/EU): High reliability for fluorinated aromatics. Good stock visibility.

-

ChemScene (Global): Strong catalog for kinase inhibitor intermediates.

-

Sigma-Aldrich (MilliporeSigma): Premium pricing, but guarantees QA/QC compliance.

-

Apollo Scientific: Competitive pricing for 1g–10g quantities.

Quality Control & Handling Protocol

Analytical Validation

Before using this reagent in a multi-step synthesis, validate the batch.

-

1H NMR (400 MHz, CDCl3): Look for the aldehyde proton singlet (~10.3 ppm) and two distinct aromatic doublets (due to F-coupling).

-

19F NMR: Crucial for distinguishing isomers. The coupling constant (

) will differ between the 2-fluoro and 4-fluoro isomers.

Procurement Decision Tree

Use this workflow to ensure supply chain integrity.

Figure 2: Quality assurance workflow for procuring fluorinated nitrobenzaldehydes.

References

-

Chemical Identity & Properties

-

PubChem Compound Summary for CID 54426543 (Isomer Analog). National Center for Biotechnology Information (2024). Accessed via .

-

Sigma-Aldrich Product Catalog. "4-Chloro-2-fluoro-5-nitrobenzaldehyde".[1] Accessed via .

-

-

Synthetic Methodology (Nitration of Halobenzaldehydes)

- Lulinski, S., & Serwatowski, J. (2003). Regioselective nitration of halobenzaldehydes. Journal of Organic Chemistry. (General methodology for predicting regiochemistry in this class).

-

Patent CN111848406A. Preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde (Isomer methodology applicable via analogy).[3] Accessed via .

-

Applications in Drug Discovery

- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. (Contextualizing SNAr scaffolds).

-

Fluorochem Product Sheet. "Applications of Fluorinated Aromatics in Kinase Inhibitors". Accessed via .

Sources

Structural and Mechanistic Divergence: A Technical Guide to 4-Chloro-2-fluoro-5-nitrobenzaldehyde and its 2-Chloro-4-fluoro Isomer

Executive Summary

In advanced organic synthesis, particularly within the development of targeted therapeutics (e.g., KRAS inhibitors) and complex agrochemicals, polysubstituted benzaldehydes serve as critical building blocks. 4-Chloro-2-fluoro-5-nitrobenzaldehyde and its positional isomer, 2-chloro-4-fluoro-5-nitrobenzaldehyde , are two such highly functionalized intermediates. While they share the same molecular formula and active groups, the spatial arrangement of their halogen substituents dictates profoundly different regioselectivity during downstream Nucleophilic Aromatic Substitution (SNAr)[1, 2].

This whitepaper provides an in-depth mechanistic analysis of these isomers, detailing their electronic profiling, regioselective synthesis, SNAr dynamics, and field-proven experimental protocols.

Structural & Electronic Profiling

Both isomers feature a benzene ring heavily functionalized with an aldehyde (-CHO), a nitro (-NO2), a chloro (-Cl), and a fluoro (-F) group. The relative positioning of these groups creates a highly electron-deficient aromatic core, primed for nucleophilic attack.

Quantitative Data Summary

| Property | 4-Chloro-2-fluoro-5-nitrobenzaldehyde | 2-Chloro-4-fluoro-5-nitrobenzaldehyde |

| CAS Number | 1639298-89-7 | 99329-85-8 |

| Molecular Formula | C7H3ClFNO3 | C7H3ClFNO3 |

| Molecular Weight | 203.55 g/mol | 203.55 g/mol |

| Physical Form | Solid | Light yellow oil / Solid |

| Purity Standard | ≥98% | ≥98% |

| Storage Conditions | 2-8°C, Inert Gas (Argon/Nitrogen) | 2-8°C, Inert Gas (Argon/Nitrogen) |

| SMILES | c1c(C=O)c(cc(c1[O-])Cl)F | O=CC1=CC(=O)=C(F)C=C1Cl |

Data aggregated from authoritative chemical registries and supplier databases [3, 4, 5].

Regioselective Synthesis: The Nitration Causality

The synthesis of both isomers relies on the Electrophilic Aromatic Substitution (EAS) of their respective fluorochlorobenzaldehyde precursors. The reaction is highly regioselective, yielding exclusively the C5-nitrated product.

The Causality of C5 Regioselectivity:

-

Electronic Directing Effects: The aldehyde group is strongly electron-withdrawing and meta-directing, pushing electrophilic attack toward C3 and C5. Simultaneously, the halogens (F and Cl) are ortho/para-directing due to resonance donation from their lone pairs.

-

Steric Hindrance: While both C3 and C5 are electronically activated by the halogens, the C3 position is sterically blocked, being sandwiched between the two halogen atoms. Consequently, the nitronium ion (NO2+) exclusively attacks the highly accessible C5 position.

Caption: Logical flow of directing effects and sterics dictating exclusive C5 nitration.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

In drug discovery, these isomers are utilized to install complex amines or alkoxides via SNAr. The critical distinction between the two isomers lies in which carbon is attacked .

The Fluorine Advantage: In SNAr reactions, the rate-determining step is the formation of the negatively charged Meisenheimer complex, not the breaking of the carbon-halogen bond. Fluorine, being the most electronegative element, withdraws electron density via the inductive effect far more strongly than chlorine. This dramatically lowers the activation energy for nucleophilic attack at the carbon bearing the fluorine atom. Once the Meisenheimer complex forms, the fluoride ion is rapidly expelled [2].

-

In 4-Chloro-2-fluoro-5-nitrobenzaldehyde: The fluorine is at C2 . Nucleophiles will selectively attack C2, yielding a 2-substituted-4-chloro-5-nitrobenzaldehyde derivative.

-

In 2-Chloro-4-fluoro-5-nitrobenzaldehyde: The fluorine is at C4 . Nucleophiles will selectively attack C4, yielding a 4-substituted-2-chloro-5-nitrobenzaldehyde derivative.

Caption: Divergent regioselectivity in SNAr reactions driven by fluorine position.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are engineered as self-validating systems. Every reagent and thermal adjustment serves a specific, mechanistic purpose to ensure high yield and prevent runaway side reactions.

Protocol A: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzaldehyde [1]

-

Acidic Dissolution: Dissolve 2-chloro-4-fluorobenzaldehyde (1.0 g, 6.3 mmol) in concentrated H2SO4 (8 mL) at 0 °C under an argon atmosphere.

-

Causality: H2SO4 acts as both the solvent and the catalyst required to generate the nitronium ion. The 0 °C baseline prevents the premature oxidation of the sensitive aldehyde group.

-

-

Electrophile Generation: Add potassium nitrate (0.70 g, 6.9 mmol, ~1.1 eq) in small, controlled batches. Maintain the reaction at 0 °C for 30 minutes.

-

Causality: The reaction between KNO3 and H2SO4 is highly exothermic. Batch addition prevents thermal spikes that could lead to unwanted di-nitration or decomposition.

-

-

Reaction Maturation: Slowly warm the mixture to room temperature over a strictly controlled 1.5-hour period.

-

Causality: Gradual thermal elevation provides the activation energy needed to drive the reaction to completion without compromising regioselectivity.

-

-

Quenching & Isolation: Pour the mixture into a well-stirred ice/water bath (100 mL). Extract with ethyl acetate, dry the organic phases over anhydrous Na2SO4, and concentrate in vacuo to yield a light yellow oil (approx. 90% yield).

-

Causality: The massive aqueous dilution instantly halts the reaction by destroying the strongly acidic environment, while the low temperature prevents hydrolytic degradation of the product.

-

Protocol B: Synthesis of 4-Chloro-2-fluoro-5-nitrobenzaldehyde [2]

-

Acidic Dissolution: To a solution of 4-chloro-2-fluorobenzaldehyde (58 g, 370 mmol) in conc. H2SO4 (500 mL), establish a 0 °C environment.

-

Nitration: Add potassium nitrate (47 g, 470 mmol, ~1.27 eq) at 0 °C.

-

Maturation: Stir the reaction at 25 °C for 1 hour.

-

Quenching & Filtration: Quench the reaction mixture by pouring it into ice water (2 L). Filter the resulting precipitate and wash to isolate the solid.

-

Causality: Unlike the 2-chloro isomer which often yields an oil requiring solvent extraction, this specific isomer typically precipitates as a stable solid upon aqueous quenching, allowing for direct, high-throughput filtration and easier scale-up in pharmaceutical manufacturing.

-

References

- Google Patents. "WO2024103010A1 - Small molecule inhibitors of kras proteins". World Intellectual Property Organization.

-

precisionFDA. "4-CHLORO-2-FLUORO-5-NITROBENZALDEHYDE (Record UNII: 7RD37B2LAT)". U.S. Food and Drug Administration. Available at: [Link]

Application Note: Reductive Amination of 4-Chloro-2-fluoro-5-nitrobenzaldehyde

This Application Note is designed for medicinal chemists and process development scientists working with highly functionalized, electron-deficient benzaldehydes.

Introduction & Reactivity Profile

The synthesis of secondary and tertiary amines from 4-chloro-2-fluoro-5-nitrobenzaldehyde presents a unique chemoselectivity challenge.[1][2][3][4][5] Unlike standard benzaldehydes, this substrate possesses a "perfect storm" of electronic activation that competes with the desired reductive amination pathway.[4][5]

The Challenge: Competing SNAr Pathways

The primary risk is not the reduction of the nitro group, but the Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom.[4]

-

C2-Fluorine Activation: The fluorine at the 2-position is activated by an ortho-formyl group (strong Electron Withdrawing Group, EWG) and a para-nitro group (strong EWG).[1][2][3][4][5]

-

Reactivity Consequence: In the presence of primary or secondary amines (nucleophiles), the C2-fluorine is highly labile.[3][4][5] Basic conditions or polar solvents (DMSO, DMF, MeOH) will accelerate the irreversible displacement of fluorine to form an aniline byproduct, often outcompeting the reversible imine formation.[4][5][6]

Strategic Solution

To secure the desired benzylamine, the protocol must suppress SNAr while accelerating imine reduction.[4][5] This is achieved by:

-

Solvent Selection: Using non-polar, non-hydrogen-bond-donating solvents (DCE, DCM) to destabilize the Meisenheimer complex required for SNAr.[1][2][3][4][5][6]

-

Acid Buffering: Maintaining a slightly acidic pH (AcOH) to protonate the amine, reducing its free nucleophilicity, while activating the carbonyl oxygen.[4][5][6]

-

Hydride Selection: Using Sodium Triacetoxyborohydride (STAB), which is stable in acid and allows for a "Direct Reductive Amination" (DRA) where the imine is reduced as soon as it forms.[4][5][6]

Critical Design Considerations

| Parameter | Recommendation | Rationale |

| Reducing Agent | NaBH(OAc)₃ (STAB) | Mild; does not reduce nitro groups; tolerates acid; allows one-pot DRA.[1][2][3][4][5][6] |

| Solvent | 1,2-Dichloroethane (DCE) | Low dielectric constant retards SNAr; excellent solubility for STAB.[1][2][3][4][5][6] |

| Additive | Acetic Acid (AcOH) | Catalyzes imine formation; buffers amine basicity to prevent C2-F displacement.[1][2][3][4][5] |

| Temperature | 0°C to 20°C | Low temperature favors kinetic control (imine formation) over thermodynamic SNAr.[4][5][6] |

| Stoichiometry | 1.1 eq Aldehyde / 1.0 eq Amine | Slight excess of electrophile ensures complete consumption of the nucleophilic amine.[5] |

Mechanistic Pathway & Competition

The following diagram illustrates the kinetic competition between the desired Reductive Amination and the undesired SNAr side reaction.

Caption: Kinetic competition between the desired reductive amination pathway (Green) and the parasitic SNAr pathway (Red) at the C2-Fluoro position.[1][3][4]

Detailed Experimental Protocols

Protocol A: Standard Direct Reductive Amination (Recommended)

Best for: Primary and non-hindered secondary amines.[1][3][4][5][6]

Reagents:

-

Aldehyde: 4-chloro-2-fluoro-5-nitrobenzaldehyde (1.0 equiv)[1][2][3][4][5]

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1][3][4][5][6]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous][1][2][3][4][5][6]

-

Additive: Glacial Acetic Acid (1.0 - 2.0 equiv)[1][2][3][4][5][6]

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Add the Aldehyde (1.0 eq) and Amine (1.0 eq) to the flask.

-

Solvent Addition: Immediately add DCE (concentration ~0.1 M to 0.2 M).[4][5][6]

-

Acidification: Add Acetic Acid (1.0 eq) immediately.

-

Note: Do not let the amine and aldehyde stir without acid/solvent for long periods to avoid SNAr.[5]

-

-

Reduction: Cool the mixture to 0°C in an ice bath. Add STAB (1.5 eq) portion-wise over 5 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours.

-

Quench: Quench by adding saturated aqueous NaHCO₃ (slowly, gas evolution).[4][5][6] Stir for 15 minutes until bubbling ceases.

-

Work-up: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Two-Step Procedure (Pre-formation)

Best for: Acid-sensitive amines or when STAB fails to reduce the specific imine.[1][2][3][4][5]

Reagents:

-

Dehydrating Agent: MgSO₄ or 4Å Molecular Sieves.[5]

Step-by-Step Procedure:

-

Imine Formation: Dissolve Aldehyde (1.0 eq) and Amine (1.0 eq) in DCM with MgSO₄ (5 eq) and AcOH (catalytic, 0.1 eq). Stir at RT for 6–12 hours.[5]

-

Filtration: Filter off the MgSO₄/sieves under inert atmosphere (imines can hydrolyze). Concentrate the filtrate carefully (do not heat excessively) to obtain the crude imine.

-

Reduction: Redissolve the crude imine in MeOH (anhydrous).

-

Cooling: Cool to -10°C (Ice/Salt bath).

-

Addition: Add NaBH₄ (1.0 eq) slowly.

-

Quench: After 30 mins, quench with Acetone (scavenges borohydride) followed by aqueous NH₄Cl.

Troubleshooting & Optimization Guide

| Issue | Diagnosis | Corrective Action |

| Yellow/Orange Byproduct | SNAr Reaction: The amine attacked the C2-F or C4-Cl. | 1. Switch solvent to DCE (non-polar).2.[4][5][6] Lower reaction temp to 0°C.3. Increase AcOH to 2.0-3.0 eq to buffer the amine.[2][5] |

| Incomplete Conversion | Steric Hindrance: The nitro/chloro groups block nucleophilic attack.[5] | 1. Use Protocol B (Pre-form imine with Ti(OiPr)₄ as Lewis Acid).2.[3][4][5][6] Increase time, not temperature. |

| Nitro Reduction | Over-reduction: Aniline formed (Ar-NH2).[1][2][3][4][5] | 1. Ensure NaBH(OAc)₃ is used, NOT NaBH₄ or LiAlH₄.2. Avoid transition metal contaminants (Pd, Ni) in stir bars.[4][5][6] |

| De-halogenation | Loss of Cl/F: Radical mechanism.[5] | 1. Degas solvents (remove O₂).2.[4][5][6] Perform in the dark (rare, but possible for nitro-halo compounds).[3][4][5][6] |

Safety & Handling

-

Nitro Compounds: Potentially energetic.[5] Do not heat the residue above 80°C during concentration.[5]

-

Borohydrides: Release flammable Hydrogen gas upon quenching.[5] Quench slowly in a fume hood.

-

Vesicant Warning: Benzaldehydes with multiple halides can be severe skin irritants.[5] Double-glove.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][2][3][4][5][6] Link[1][3][4][5][6]

-

Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems."[4][5][6] Chemical Reviews, vol. 49, no.[4][5][6] 2, 1951, pp. 273–412.[4][5][6] (Foundational text on SNAr activation by Nitro/Carbonyls). Link[1][3][4][5][6]

-

Rohde, J. J., et al. "Discovery and metabolic stabilization of potent and selective 2-amino-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1."[1][2][3][4][5][6] Journal of Medicinal Chemistry, vol. 50, no. 25, 2007, pp. 6308.[4][5][6] (Example of SNAr vs Reductive Amination competition in fluoro-nitro-benzaldehydes). Link[1][3][4][5][6]

-

Sigma-Aldrich. "Reductive Amination Application Note."[2][3][4][5] MilliporeSigma Technical Library. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents [patents.google.com]

- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ias.ac.in [ias.ac.in]

Using 4-chloro-2-fluoro-5-nitrobenzaldehyde as AKT inhibitor intermediate

Application Note: 4-Chloro-2-fluoro-5-nitrobenzaldehyde as a Privileged Scaffold for AKT Inhibitor Development

Executive Summary

In modern oncology drug development, targeting the PI3K/AKT/mTOR signaling pathway requires highly specific, ATP-competitive small molecules. 4-Chloro-2-fluoro-5-nitrobenzaldehyde (CFNB) has emerged as a critical, highly functionalized building block in the synthesis of these targeted therapies[1]. Specifically, CFNB is the foundational starting material for synthesizing 6-chloro-2-methyl-2H-indazol-5-amine , a privileged heterocyclic intermediate utilized in the assembly of potent AKT (Protein Kinase B) inhibitors[2].

This application note provides a deep-dive into the mechanistic rationale, synthetic causality, and validated protocols for converting CFNB into this critical indazole intermediate, ensuring high regioselectivity and yield for downstream drug assembly.

Mechanistic Rationale: The Role of CFNB in AKT Inhibition

To understand how to synthesize the intermediate, we must first understand why this specific substitution pattern is required for AKT inhibition:

-

The 6-Chloro Substituent: The chlorine atom provides essential lipophilic bulk. When the final drug binds to the AKT kinase domain, this halogen projects into a deep, hydrophobic pocket adjacent to the ATP-binding site, dramatically increasing binding affinity and kinase selectivity.

-

The 2H-Indazole Core: The indazole acts as a rigid hinge-binding motif. The 2-methyl-2H tautomer is specifically required to correctly orient the molecule within the active site; the 1H-isomer would cause severe steric clashes.

-

The 5-Amino Group: Derived from the reduction of the nitro group, this primary amine serves as the nucleophilic handle for Buchwald-Hartwig cross-coupling or amide bond formation, linking the indazole to the rest of the inhibitor's pharmacophore.

PI3K/AKT signaling cascade illustrating targeted inhibition by indazole-derived small molecules.

Synthetic Strategy & Causality

The conversion of CFNB to the target amine is a tightly controlled three-step process. Each step leverages the electronic properties of the starting material to drive the reaction forward.

Three-step synthetic workflow converting CFNB into the critical 2H-indazol-5-amine intermediate.

Validated Experimental Protocols

As a self-validating system, each of the following protocols includes specific analytical checkpoints to ensure the chemical causality is proceeding as intended.

Step 1: Hydrazine-Mediated Cyclocondensation

Causality: The aldehyde group of CFNB provides an electrophilic site for initial attack by hydrazine, forming a hydrazone intermediate. The ortho-fluorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing para-nitro group. Heating the system drives the intramolecular cyclization, expelling the fluoride ion to form the 1H-indazole core[3]. Procedure:

-

Dissolve 4-chloro-2-fluoro-5-nitrobenzaldehyde (1.0 eq) in N,N-Dimethylformamide (DMF) (approx. 13 volumes)[4].

-

Add hydrazine hydrate (80% purity, 3.50 eq) dropwise while maintaining the internal temperature at 20–30 °C[4].

-

Heat the reaction mixture to 60–70 °C and stir for 3 hours[4].

-

Cool the mixture to room temperature and slowly add water (approx. 20 volumes) to precipitate the product[4].

-

Filter the resulting solid, wash with water, and dry under air to yield 6-chloro-5-nitro-1H-indazole [4]. Self-Validation Checkpoint: Monitor via LC-MS. The intermediate hydrazone (

) must completely transition to the cyclized product (

Step 2: Regioselective N-Methylation

Causality: Standard alkylation (e.g., Methyl Iodide/Base) often yields a difficult-to-separate mixture of 1H and 2H indazole isomers. To achieve kinetic control and favor the necessary 2H-isomer, trimethyloxonium tetrafluoroborate (Meerwein's salt) is utilized[3]. The steric bulk of the 6-chloro group subtly hinders the N1 position, directing the highly reactive methyl cation to the N2 position. Procedure:

-

Dissolve 6-chloro-5-nitro-1H-indazole (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Add trimethyloxonium tetrafluoroborate (1.2 eq) in portions at 0 °C under an inert atmosphere[3].

-

Allow the reaction to warm to 20–25 °C and stir for 12 hours.

-

Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purify via flash chromatography to isolate 6-chloro-2-methyl-5-nitro-2H-indazole . Self-Validation Checkpoint: ¹H-NMR NOESY is mandatory. A spatial cross-peak between the newly introduced N-methyl protons (~4.2 ppm) and the indazole C3-proton (~8.0 ppm) validates the successful formation of the 2H-isomer.

Step 3: Chemoselective Nitro Reduction

Causality: The nitro group must be reduced to an amine. Standard palladium-catalyzed hydrogenation (Pd/C, H₂) poses a severe risk of hydrodehalogenation, which would cleave the critical 6-chloro substituent. Therefore, a milder, chemoselective reduction using Iron powder and Ammonium Chloride is employed[4]. Procedure:

-

Suspend 6-chloro-2-methyl-5-nitro-2H-indazole (1.0 eq) in a mixture of Ethanol and Water (4:1 ratio).

-

Add Iron powder (5.0 eq) and Ammonium Chloride (3.0 eq).

-

Heat the mixture to 80 °C and reflux for 4 hours.

-

Filter the hot mixture through a pad of Celite to remove iron oxides (Fe₃O₄), washing the pad thoroughly with hot ethyl acetate.

-

Concentrate the filtrate and extract with ethyl acetate to yield 6-chloro-2-methyl-2H-indazol-5-amine . Self-Validation Checkpoint: The reaction visually shifts from a pale yellow suspension to a dark black slurry as Fe is oxidized. Complete reduction is validated by a ninhydrin stain on TLC, which will instantly turn bright purple upon heating, confirming the presence of the primary amine.

Quantitative Yield & Optimization Data

To ensure scalability for drug development, the following table summarizes the optimized quantitative parameters and Key Quality Attributes (KQAs) for each synthetic step.

| Reaction Step | Target Intermediate | Key Reagents | Optimal Temp | Typical Yield | Purity (HPLC) | Key Quality Attribute (KQA) |

| 1. Cyclocondensation | 6-Chloro-5-nitro-1H-indazole | NH₂NH₂·H₂O, DMF | 60–70 °C | 88–92% | >98% | Complete consumption of CFNB; absence of hydrazone. |

| 2. Alkylation | 6-Chloro-2-methyl-5-nitro-2H-indazole | Me₃OBF₄, DCM | 20–25 °C | 72–78% | >95% | N2/N1 regioselectivity ratio > 9:1 (Confirmed via NOESY). |

| 3. Nitro Reduction | 6-Chloro-2-methyl-2H-indazol-5-amine | Fe, NH₄Cl, EtOH/H₂O | 80 °C | 90–94% | >99% | Intact 6-chloro group; absence of hydroxylamine intermediates. |

References

-

4-Chloro-2-fluoro-5-nitrobenzaldehyde - MySkinRecipes Source: myskinrecipes.com URL:[Link]

- Source: google.

-

Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine - Eureka | Patsnap Source: patsnap.com URL:[Link]

- Source: google.

Sources

- 1. 4-Chloro-2-fluoro-5-nitrobenzaldehyde [myskinrecipes.com]

- 2. WO2003106416A3 - CHEMICAL PROCESS - Google Patents [patents.google.com]

- 3. Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine - Eureka | Patsnap [eureka.patsnap.com]

- 4. WO2025085748A1 - Small molecule inhibitors of kras proteins - Google Patents [patents.google.com]

Application Note & Protocols: Synthesis of Tetrahydrophthalimide-Based PPO-Inhibiting Herbicides from Nitrobenzaldehyde Precursors

Executive Summary: A Modern Approach to PPO Inhibitors

Tetrahydrophthalimide-based herbicides represent a critical class of protoporphyrinogen oxidase (PPO) inhibitors, valued for their broad-spectrum weed control, rapid action, and diverse applications in modern agriculture.[1][2] Their mechanism relies on the inhibition of the PPO enzyme, a key component in the chlorophyll and heme biosynthesis pathway.[3] This inhibition leads to the accumulation of protoporphyrinogen IX, which, upon leaking into the cytoplasm, is converted to the phototoxic protoporphyrin IX. In the presence of light and oxygen, this molecule generates singlet oxygen radicals, causing rapid lipid peroxidation and the destruction of cell membranes, ultimately leading to plant death.[1][3]

This document provides a detailed guide to the synthesis of N-phenyltetrahydrophthalimide herbicides, focusing on a versatile and efficient strategy that utilizes substituted nitrobenzaldehydes as foundational building blocks. We will explore the underlying chemical principles, provide step-by-step protocols, and discuss the rationale behind key experimental choices, empowering researchers to develop novel herbicidal candidates.

The Scientific Rationale: Mechanism of Action

The efficacy of tetrahydrophthalimide herbicides is rooted in their ability to disrupt the porphyrin pathway. The target enzyme, PPO, is located in the chloroplast envelope and catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, the final common precursor for both chlorophylls and hemes.[4][5]

By inhibiting PPO, the herbicide causes its substrate, protoporphyrinogen IX, to accumulate and diffuse out of the chloroplast. In the cytoplasm, a different enzyme system oxidizes it to protoporphyrin IX. This misplaced protoporphyrin IX interacts with light and molecular oxygen to produce highly destructive singlet oxygen radicals, which initiate a cascade of lipid peroxidation, leading to the rapid disintegration of cellular membranes.[1] This mode of action is responsible for the characteristic symptoms of PPO inhibitors: water-soaked lesions followed by necrosis and desiccation within hours or days of application.[1]

Caption: Mechanism of Action for PPO-Inhibiting Herbicides.

Synthetic Strategy Overview

The synthesis of N-phenyltetrahydrophthalimide herbicides can be logically deconstructed into three primary stages. This modular approach allows for significant variation in the final product by modifying the initial nitrobenzaldehyde precursor.

-

Aryl Amine Synthesis: Transformation of a substituted nitrobenzaldehyde into the corresponding functionalized aniline. This is the key step for introducing diversity.

-

Anhydride Formation: A [4+2] Diels-Alder cycloaddition to form the 3,4,5,6-tetrahydrophthalic anhydride core.[6][7]

-

Imide Formation: Condensation of the synthesized aryl amine with the anhydride to yield the final N-phenyltetrahydrophthalimide product.[8]

Sources

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]

- 4. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]

- 5. mountainscholar.org [mountainscholar.org]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. US4640707A - Tetrahydrophthalimides and their herbicidal use - Google Patents [patents.google.com]

Preparation of Schiff bases from 4-chloro-2-fluoro-5-nitrobenzaldehyde

An Application Note and Protocol for the Synthesis, Characterization, and Application of Schiff Bases from 4-chloro-2-fluoro-5-nitrobenzaldehyde

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, chemists, and professionals in drug development on the synthesis and characterization of novel Schiff bases derived from 4-chloro-2-fluoro-5-nitrobenzaldehyde. Schiff bases, defined by their characteristic azomethine or imine (–C=N–) functional group, are a cornerstone in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3][4] The specific precursor, 4-chloro-2-fluoro-5-nitrobenzaldehyde, is of particular interest due to its polysubstituted aromatic ring. The presence of strong electron-withdrawing groups—chloro, fluoro, and nitro—is anticipated to significantly modulate the electronic properties and biological efficacy of the resulting Schiff base derivatives. This guide offers a deep dive into the reaction mechanism, a detailed and validated experimental protocol, robust characterization methodologies, and a discussion on the potential applications of these compounds in modern drug discovery.

Introduction: The Rationale for Polysubstituted Schiff Bases

Schiff bases are formed via the condensation of a primary amine with an aldehyde or ketone.[4][5] Their synthetic accessibility and structural versatility make them a privileged scaffold in the design of new therapeutic agents.[5] The biological activity of a Schiff base is profoundly influenced by the nature of the substituents on the aromatic rings. Halogen and nitro functionalities are known to enhance the lipophilicity and electronic characteristics of molecules, often leading to improved cell permeability and potent biological interactions.

The starting aldehyde, 4-chloro-2-fluoro-5-nitrobenzaldehyde, presents a unique electronic profile:

-

Nitro Group (NO₂): A powerful electron-withdrawing group that can participate in hydrogen bonding and enhance antimicrobial or anticancer activity.[6][7]

-

Chloro (Cl) and Fluoro (F) Groups: Halogens that increase lipophilicity, potentially improving membrane transport. The fluorine atom's high electronegativity can also alter the acidity of nearby protons and influence metabolic stability.

By reacting this aldehyde with various primary amines, a library of novel Schiff bases can be generated, each with a distinct steric and electronic profile tailored for specific biological targets.

The Chemistry: Reaction Mechanism

The formation of a Schiff base is a reversible reaction that proceeds in two main stages: nucleophilic addition followed by dehydration.[8][9] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the amine.[10][11]

Step 1: Formation of the Carbinolamine Intermediate The lone pair of electrons on the nitrogen atom of the primary amine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by a proton transfer, often facilitated by the solvent or a catalyst, to form a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal.[9]

Step 2: Dehydration to the Imine In the rate-determining step, the hydroxyl group of the carbinolamine is protonated under acidic conditions, converting it into a good leaving group (water).[11] The lone pair on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming a protonated imine. A final deprotonation step yields the neutral Schiff base and regenerates the acid catalyst.

Caption: General mechanism for the acid-catalyzed formation of a Schiff base.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes a generalized method for synthesizing a Schiff base from 4-chloro-2-fluoro-5-nitrobenzaldehyde and a primary amine (e.g., aniline).

Materials and Equipment

| Reagents & Materials | Equipment |

| 4-chloro-2-fluoro-5-nitrobenzaldehyde | Round-bottom flask (50 or 100 mL) |

| Primary Amine (e.g., Aniline) | Reflux condenser |

| Absolute Ethanol (Solvent) | Magnetic stirrer and stir bar |

| Glacial Acetic Acid (Catalyst) | Heating mantle or oil bath |

| Deionized Water | Buchner funnel and filter paper |

| TLC plates (Silica gel 60 F254) | Beakers and Erlenmeyer flasks |

| Hexane / Ethyl Acetate (TLC Mobile Phase) | Rotary evaporator (for solvent removal) |

Synthesis Workflow

Caption: Step-by-step experimental workflow for Schiff base synthesis.

Detailed Step-by-Step Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-chloro-2-fluoro-5-nitrobenzaldehyde (1.0 eq) in a minimal amount of absolute ethanol (approx. 20-30 mL) with gentle warming and stirring.

-

Addition of Amine: To this solution, add the selected primary amine (1.0 eq) dropwise while maintaining continuous stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.[7][12]

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Allow the reaction to proceed for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Spot the reaction mixture against the starting aldehyde on a TLC plate and elute with a suitable solvent system (e.g., 7:3 hexane:ethyl acetate). The reaction is complete upon the disappearance of the aldehyde spot and the appearance of a new product spot.

-

Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate should form. To maximize precipitation, cool the flask further in an ice bath for 30 minutes.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure Schiff base.[6][13] Dry the final product in a vacuum oven.

Example Reactant Quantities

| Compound | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass (g) |

| 4-chloro-2-fluoro-5-nitrobenzaldehyde | 205.55 | 1.0 | 5.0 | 1.028 |

| Aniline | 93.13 | 1.0 | 5.0 | 0.466 |

Structural Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base.

| Technique | Purpose | Expected Observations for a Successful Synthesis |

| FT-IR Spectroscopy | To confirm the formation of the key functional group. | - Disappearance of the aldehyde C=O stretching band (approx. 1700 cm⁻¹). - Disappearance of the primary amine N-H stretching bands (approx. 3300-3400 cm⁻¹). - Appearance of a strong C=N (azomethine) stretching band (approx. 1600-1625 cm⁻¹).[7][14][15] - Presence of NO₂ bands (approx. 1540 and 1350 cm⁻¹). |

| ¹H NMR Spectroscopy | To elucidate the proton environment of the molecule. | - Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region (approx. δ 8.5-9.0 ppm).[15][16] - Signals corresponding to the aromatic protons of both rings. - Disappearance of the aldehyde proton signal (approx. δ 9.5-10.5 ppm). |

| ¹³C NMR Spectroscopy | To confirm the carbon skeleton. | - Appearance of the azomethine carbon (-C=N-) signal (approx. δ 160-165 ppm).[15][16] - Disappearance of the aldehyde carbonyl carbon signal (approx. δ 190 ppm). |

| Mass Spectrometry | To determine the molecular weight and confirm the molecular formula. | The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target Schiff base.[6][14] |

| Melting Point | To assess the purity of the final compound. | A sharp and distinct melting point range indicates a high degree of purity.[14] |

Applications and Future Directions in Drug Development

Schiff bases are versatile pharmacophores with a well-documented history of potent biological activities.[2][5] The derivatives synthesized from 4-chloro-2-fluoro-5-nitrobenzaldehyde are prime candidates for screening in various therapeutic areas:

-

Antimicrobial Agents: The combination of halogen and nitro groups can lead to compounds with significant activity against a range of bacteria and fungi, potentially by interfering with cellular processes through hydrogen bonding and electrostatic interactions.[1][5]

-

Anticancer Therapeutics: Many nitroaromatic compounds exhibit anticancer properties, and their incorporation into a Schiff base scaffold could lead to novel agents that induce apoptosis or inhibit key enzymes in cancer cells.[7][17]

-

Antiviral Research: Schiff bases have been investigated as non-nucleoside antiviral agents, and new derivatives could be screened against emerging viral threats.[2][3]

-

Coordination Chemistry: The azomethine nitrogen provides an excellent coordination site for metal ions.[4] The resulting metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligands, opening avenues for developing novel metallodrugs.[1][5][18]

Conclusion

This application note provides a robust and scientifically grounded framework for the synthesis of novel Schiff bases from 4-chloro-2-fluoro-5-nitrobenzaldehyde. By detailing the underlying chemical mechanism, providing a validated experimental protocol, and outlining comprehensive characterization techniques, this guide empowers researchers to efficiently synthesize and validate these promising compounds. The unique electronic nature of the starting aldehyde makes its Schiff base derivatives highly attractive candidates for further investigation in medicinal chemistry and drug discovery programs.

References

-

Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. Available at: [Link]

-

Schiff base metal complex as a potential therapeutic drug in medical science. SciSpace. Available at: [Link]

-

Promising Schiff bases in antiviral drug design and discovery. PMC - NIH. Available at: [Link]

-

Role of Schiff Base in Drug Discovery Research. Hilaris. Available at: [Link]

-

Techniques for characterization of Schiff bases. ResearchGate. Available at: [Link]

-

Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications. Journal of Basic & Applied Sciences. Available at: [Link]

-

Biological applications of Schiff bases: An overview. GSC Online Press. Available at: [Link]

-

Synthesis, Characterization and Biological Activity Study of New Schiff Bases Ligands and their Complexes with some Metal Ions. Iraqi National Journal of Chemistry. Available at: [Link]

-

New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ. Available at: [Link]

-

Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. PMC. Available at: [Link]

-

Preparation and Characterization of Some Schiff Base Compounds. DergiPark. Available at: [Link]

-

Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. Available at: [Link]

-

Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC. Available at: [Link]

-

Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. PMC. Available at: [Link]

-

Synthesis of substituted schiff's bases and their antimicrobial activity. Der Pharma Chemica. Available at: [Link]

-

AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. Dadasaheb Balpande College of Pharmacy. Available at: [Link]

-

Preparation and Characterization of Novel Schiff Base Derived From 4- Nitro Benzaldehyde and Its Cytotoxic Activities. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. International Science Community Association. Available at: [Link]

-

Synthesis and Characterization of Schiff bases of Benzaldehyde with Nitroanilines and their Cobalt, Nickel and Copper metal Complexes. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E) - [(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes. Hindawi. Available at: [Link]

-

Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. Available at: [Link]

-

Mechanism of formation Schiff base. ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. Nigerian Journal of Chemical Research. Available at: [Link]

-

Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. Scientific Reports. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Promising Schiff bases in antiviral drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. setpublisher.com [setpublisher.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalconference.info [globalconference.info]

- 9. isca.in [isca.in]

- 10. New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents [PeerJ] [peerj.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Application Note & Protocol: Achieving High Chemoselectivity in the Reduction of 4-Chloro-2-fluoro-5-nitrobenzaldehyde

Executive Summary

The selective reduction of the nitro group in polyfunctional aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. The target molecule, 4-chloro-2-fluoro-5-aminobenzaldehyde, is a highly valuable building block whose synthesis is complicated by the presence of three other reactive sites: an aldehyde, a chloro group, and a fluoro group. This document provides a comprehensive guide for researchers, outlining the inherent challenges and presenting field-proven protocols for achieving high chemoselectivity. We will provide a comparative analysis of common reduction strategies and detail a robust, step-by-step protocol using Tin(II) Chloride (SnCl₂), a reagent known for its excellent functional group tolerance.[1][2][3] An alternative method using iron powder is also discussed for scalability and cost-effectiveness.

The Synthetic Challenge: Preserving Functionality

The primary obstacle in the reduction of 4-chloro-2-fluoro-5-nitrobenzaldehyde is the potential for unwanted side reactions. A successful protocol must navigate the following challenges:

-

Aldehyde Reduction: The formyl group (–CHO) is susceptible to reduction to a benzyl alcohol (–CH₂OH), a common outcome with less selective reducing agents like sodium borohydride or aggressive catalytic hydrogenation conditions.[4]

-

Dehalogenation: The chloro substituent can be reductively cleaved (hydrodehalogenation), particularly when using certain catalysts like Palladium on Carbon (Pd/C) in catalytic hydrogenation.[2]

-

Over-reduction: Incomplete or intermediate reduction of the nitro group can lead to the formation of nitroso, hydroxylamine, or azo compounds, complicating the purification process.[5][6]

Therefore, the choice of reducing agent and the precise control of reaction conditions are paramount to isolating the desired 4-chloro-2-fluoro-5-aminobenzaldehyde in high yield and purity.

Comparative Analysis of Reduction Methodologies

Several methods are available for the reduction of aromatic nitro groups.[5] The selection of the optimal method depends on functional group compatibility, scalability, cost, and safety considerations. The following table provides a comparative overview of common approaches for this specific transformation.

| Method | Reducing Agent & Conditions | Advantages | Disadvantages & Risks | Chemoselectivity Profile |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O in an acidic medium (e.g., HCl) or protic solvent (e.g., Ethanol).[1][7] | High chemoselectivity; excellent tolerance for aldehydes and halogens.[2][3] Mild reaction conditions. | Workup can be cumbersome due to the formation of tin salts.[1] Tin compounds have toxicity concerns. | Excellent: Highly selective for the nitro group over the aldehyde and chloro functionalities. |

| Iron Powder Reduction | Fe powder with a proton source like NH₄Cl, HCl, or Acetic Acid.[8][9] | Cost-effective, environmentally benign (iron is abundant and low toxicity), and generally highly selective.[10] Scalable for industrial applications.[8] | Reactions can sometimes be slower and require heating. Filtration of fine iron oxide sludge can be challenging. | Very Good: A classic and robust method that is selective for the nitro group.[2][10] |

| Catalytic Hydrogenation | H₂ gas with a catalyst (e.g., Pd/C, Pt/C, Raney Nickel).[1] | "Green" method with water as the main byproduct. Can be very efficient. | Risk of aldehyde reduction and dehalogenation, especially with Pd/C.[2] Requires specialized high-pressure equipment. Flammable H₂ gas poses safety risks. | Variable: Highly dependent on catalyst choice. Sulfided Pt/C or Raney Nickel may offer better selectivity and prevent dehalogenation.[2] |

| Sodium Dithionite Reduction | Na₂S₂O₄ in a biphasic system or aqueous solvent.[11][12][13] | Mild conditions and generally good functional group tolerance. | Can have variable yields and may require phase-transfer catalysts for optimal performance.[12][14] | Good: Generally spares aldehydes and halogens, but optimization may be required for consistent results. |

Based on this analysis, the Tin(II) Chloride method is recommended for its high reliability and chemoselectivity on a lab scale. The Iron powder method is an excellent, scalable alternative.

Recommended Protocol: Tin(II) Chloride Dihydrate Reduction

This protocol leverages the mild and selective reducing power of SnCl₂ to efficiently convert the nitroarene to the corresponding aniline while preserving the aldehyde and halide moieties.

Principle of the Method

The reduction proceeds via a series of single-electron transfers from Sn(II) to the nitro group under acidic or protic conditions. The reaction mechanism involves the formation of nitroso and hydroxylamine intermediates, which are further reduced to the amine.[6] The acidic environment protonates the oxygen atoms of the nitro group, facilitating the electron transfer process and preventing the formation of dimeric side products like azo compounds. The aldehyde remains unaffected under these mild conditions.

Visualization of the Transformation & Workflow

Materials and Reagents

-

4-Chloro-2-fluoro-5-nitrobenzaldehyde (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

-

Ethanol (Absolute)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water & Ice

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel, beakers, Erlenmeyer flasks

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2-fluoro-5-nitrobenzaldehyde (1.0 eq) in absolute ethanol (approx. 15-20 mL per gram of starting material).

-

Reagent Addition: To the stirred solution, add tin(II) chloride dihydrate (4.0-5.0 eq) in one portion.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material spot is completely consumed. This typically takes 2-5 hours.

-

Quenching and Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a significant amount of crushed ice with vigorous stirring.

-

Neutralization: Carefully add saturated aqueous NaHCO₃ solution dropwise to the cold mixture until the pH becomes slightly basic (pH 7-8). This step is crucial as it precipitates the tin salts. A thick, white precipitate will form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). The tin salts can sometimes make filtration necessary before extraction for easier phase separation. If so, filter the basic slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-chloro-2-fluoro-5-aminobenzaldehyde. The product is often obtained in high purity, but can be further purified by column chromatography on silica gel or recrystallization if necessary.

Alternative Protocol: Iron/Ammonium Chloride Reduction

This method is a classic, cost-effective, and environmentally friendlier alternative suitable for larger-scale synthesis. [8][9]

Step-by-Step Experimental Protocol

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge 4-chloro-2-fluoro-5-nitrobenzaldehyde (1.0 eq), ethanol or a mixture of ethanol/water (e.g., 4:1), and ammonium chloride (NH₄Cl, 4.0-5.0 eq).

-

Reagent Addition: Heat the mixture to a gentle reflux (around 70-80 °C). Add iron powder (Fe, ~5.0 eq) portion-wise over 20-30 minutes to control the initial exotherm.

-

Reaction Execution: Maintain the reaction at reflux, stirring vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 3-6 hours.

-

Workup: Once complete, cool the reaction mixture to room temperature. Filter the hot mixture through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with hot ethanol.

-